Cas no 39507-84-1 (2-(Adamantan-2-yl)propanoic acid)
2-(Adamantan-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 39507-84-1
- 2-(adamantan-2-yl)propanoic acid
- EN300-5336635
- SCHEMBL1499930
- 2-(Adamantan-2-yl)propanoic acid
-
- Inchi: 1S/C13H20O2/c1-7(13(14)15)12-10-3-8-2-9(5-10)6-11(12)4-8/h7-12H,2-6H2,1H3,(H,14,15)
- InChI Key: CIPPAYCZQKRFTK-UHFFFAOYSA-N
- SMILES: OC(C(C)C1C2CC3CC(C2)CC1C3)=O
Computed Properties
- Exact Mass: 208.146329876g/mol
- Monoisotopic Mass: 208.146329876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 37.3Ų
2-(Adamantan-2-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5336635-0.05g |
2-(adamantan-2-yl)propanoic acid |
39507-84-1 | 0.05g |
$707.0 | 2023-05-29 | ||
| Enamine | EN300-5336635-0.1g |
2-(adamantan-2-yl)propanoic acid |
39507-84-1 | 0.1g |
$741.0 | 2023-05-29 | ||
| Enamine | EN300-5336635-0.25g |
2-(adamantan-2-yl)propanoic acid |
39507-84-1 | 0.25g |
$774.0 | 2023-05-29 | ||
| Enamine | EN300-5336635-0.5g |
2-(adamantan-2-yl)propanoic acid |
39507-84-1 | 0.5g |
$809.0 | 2023-05-29 | ||
| Enamine | EN300-5336635-1.0g |
2-(adamantan-2-yl)propanoic acid |
39507-84-1 | 1g |
$842.0 | 2023-05-29 | ||
| Enamine | EN300-5336635-2.5g |
2-(adamantan-2-yl)propanoic acid |
39507-84-1 | 2.5g |
$1650.0 | 2023-05-29 | ||
| Enamine | EN300-5336635-5.0g |
2-(adamantan-2-yl)propanoic acid |
39507-84-1 | 5g |
$2443.0 | 2023-05-29 | ||
| Enamine | EN300-5336635-10.0g |
2-(adamantan-2-yl)propanoic acid |
39507-84-1 | 10g |
$3622.0 | 2023-05-29 |
2-(Adamantan-2-yl)propanoic acid Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 2-(Adamantan-2-yl)propanoic acid
Introduction to 2-(Adamantan-2-yl)propanoic acid (CAS No. 39507-84-1)
2-(Adamantan-2-yl)propanoic acid, identified by the Chemical Abstracts Service registry number CAS No. 39507-84-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a uniqueadamantan-2-yl substituent, has garnered attention due to its structural rigidity and potential applications in drug design and material science. Theadamantan-2-yl group, a tricyclic hydrocarbon moiety, contributes to the compound's stability and lipophilicity, making it a valuable scaffold for developing bioactive molecules.
The structural framework of 2-(Adamantan-2-yl)propanoic acid consists of a propanoic acid backbone linked to an adamantan ring. This configuration imparts distinct physicochemical properties, such as high melting point and resistance to metabolic degradation, which are highly desirable in pharmaceutical applications. The compound's ability to interact with biological targets in a stable manner has led to its exploration in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of the interactions between 2-(Adamantan-2-yl)propanoic acid and biological receptors. Studies indicate that theadamantan-2-yl group can serve as a privileged scaffold for designing molecules with improved binding affinity and selectivity. For instance, computational studies have demonstrated that derivatives of this compound can effectively modulate enzyme activity by occupying specific binding pockets in target proteins. This has opened new avenues for the development of novel pharmacological agents.
In the realm of drug discovery, 2-(Adamantan-2-yl)propanoic acid has been utilized as a key intermediate in synthesizing analogs with enhanced pharmacological properties. Researchers have leveraged its rigid structure to develop compounds that exhibit better solubility and bioavailability compared to traditional drug molecules. Additionally, the compound's stability under various physiological conditions makes it an attractive candidate for long-term therapeutic applications.
One of the most compelling aspects of 2-(Adamantan-2-yl)propanoic acid is its potential in designing molecules with tailored physicochemical properties. Theadamantan ring's hydrophobic nature allows for the development of prodrugs that can be selectively activated in target tissues, thereby improving drug delivery efficiency. Furthermore, the propanoic acid moiety provides a site for further functionalization, enabling the creation of diverse chemical entities with tailored biological activities.
Emerging research has also explored the use of 2-(Adamantan-2-yl)propanoic acid in material science applications. Its unique structural features make it suitable for developing advanced materials with enhanced mechanical strength and thermal stability. These properties are particularly relevant in industries requiring high-performance materials, such as aerospace and electronics.
The synthesis of 2-(Adamantan-2-yl)propanoic acid involves multi-step organic reactions that highlight its synthetic versatility. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring its suitability for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing theadamantan ring moiety.
The pharmacological potential of 2-(Adamantan-2-yl)propanoic acid has been further underscored by preclinical studies demonstrating its efficacy in various disease models. For example, studies have shown that derivatives of this compound exhibit anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. Additionally, preclinical trials have indicated promising results in cancer therapy, whereadamantan-based compounds have demonstrated ability to disrupt tumor growth and enhance immune responses.
As research continues to uncover new applications for 2-(Adamantan-2-yl)propanoic acid, its significance in both academic and industrial settings is likely to grow. The compound's unique structural features and versatile chemical properties make it a cornerstone in the development of innovative therapeutic agents and advanced materials. Future studies are expected to delve deeper into its mechanistic aspects, further elucidating its potential as a pharmacological and material science asset.
39507-84-1 (2-(Adamantan-2-yl)propanoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)